molecular formula C12H6ClFN2O B1406182 2-Chloro-6-(3-fluorophenoxy)isonicotinonitrile CAS No. 1549211-92-8

2-Chloro-6-(3-fluorophenoxy)isonicotinonitrile

Cat. No. B1406182
CAS RN: 1549211-92-8
M. Wt: 248.64 g/mol
InChI Key: NFRLSUWUVXZOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(3-fluorophenoxy)isonicotinonitrile is a chemical compound with the molecular formula C12H6ClFN2O . It is used for medicinal research.


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 248.640 Da and the monoisotopic mass is 248.015274 Da .

Scientific Research Applications

Synthesis and Characterization of Pyridines

The compound 2-Chloro-6-(3-fluorophenoxy)isonicotinonitrile, as part of a broader category of substituted pyridines, has been synthesized and characterized for its potential in various chemical reactions and applications. A study detailed the synthesis of pyridines substituted with five different elements, showcasing a methodology for dehalocyanation of iodopyridines and rapid, high-yielding microwave-assisted acidic hydrolysis of 2-fluoropyridines to their corresponding 2-pyridones. This research indicates the compound's relevance in developing novel synthetic routes and methodologies in organic chemistry (Kieseritzky & Lindström, 2010).

Crystal Structures and Isostructurality

Another aspect of research involving compounds similar to this compound focuses on their crystal structures and packing. Studies on halogen bonding and isostructurality in 2,4,6-tris(2-halophenoxy)-1,3,5-triazines provide insights into the structural differences induced by the position of the halogen atom. These findings contribute to the understanding of molecular packing, which is crucial for designing materials with specific properties (Saha & Nangia, 2007).

Molecular Interactions and Hydrogen-Atom Tunneling

Research on hydrogen-atom tunneling in isomerization around the C-O bond of 2-chloro-6-fluorophenol highlights the unique behaviors of molecules under specific conditions, such as low-temperature argon matrices. This work provides valuable insights into the dynamics of molecular interactions and the potential for photoreaction mechanisms, which can inform the development of new chemical processes and materials (Nanbu, Sekine, & Nakata, 2011).

Applications in Organic Chemistry

The utility of the nitrile function in C-C bond formation reactions, as demonstrated by the synthesis of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, emphasizes the importance of such compounds in organic chemistry. These substances serve as precursors for bioactive heterocycles and have potential applications in medicinal chemistry, showcasing the versatility and relevance of this compound and its derivatives (Naveen et al., 2006).

properties

IUPAC Name

2-chloro-6-(3-fluorophenoxy)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN2O/c13-11-4-8(7-15)5-12(16-11)17-10-3-1-2-9(14)6-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRLSUWUVXZOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC(=CC(=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(3-fluorophenoxy)isonicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(3-fluorophenoxy)isonicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(3-fluorophenoxy)isonicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(3-fluorophenoxy)isonicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-(3-fluorophenoxy)isonicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-(3-fluorophenoxy)isonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.